

Application Notes and Protocols for Refolding and Purification of Recombinant Leghemoglobin II

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Compound of Interest					
Compound Name:	leghemoglobin II				
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Introduction

Recombinant **leghemoglobin II**, a heme-containing protein naturally found in the root nodules of legumes, has garnered significant interest for its potential applications in various fields, including as a blood substitute and as an oxygen carrier in cell culture media. Expression of recombinant leghemoglobin in Escherichia coli often leads to the formation of insoluble inclusion bodies. This document provides a detailed protocol for the solubilization, refolding, and purification of recombinant **leghemoglobin II** from E. coli inclusion bodies, yielding a highly pure and biologically active protein.

The following protocol outlines a robust method for obtaining functional recombinant **leghemoglobin II**, focusing on an on-column refolding technique using immobilized metal affinity chromatography (IMAC) for His-tagged **leghemoglobin II**, followed by polishing steps using ion-exchange and size-exclusion chromatography.

Data Presentation

The following table summarizes the expected quantitative data from a typical purification of recombinant **leghemoglobin II** from a 1-liter E. coli culture.



Purification Step	Total Protein (mg)	Leghemoglobi n II (mg)	Purity (%)	Yield (%)
Cell Lysate	2500	-	-	100
Inclusion Bodies	400	~200	~50	~50
Solubilized Inclusion Bodies	380	~190	~50	~47.5
IMAC (On- column refolding)	150	142.5	95	35.6
Anion-Exchange Chromatography	120	117.6	98	29.4
Size-Exclusion Chromatography	100	99	>99	24.8

Experimental Protocols Expression and Inclusion Body Isolation

This protocol assumes the expression of a His-tagged recombinant **leghemoglobin II** in an appropriate E. coli strain (e.g., BL21(DE3)).

Materials:

- Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 1 mM PMSF, 1 mg/mL lysozyme
- Wash Buffer I: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1% (v/v) Triton X-100
- Wash Buffer II: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl

Procedure:

- Harvest the cell pellet from a 1 L culture by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.



- Incubate on ice for 30 minutes.
- Disrupt the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).
- Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
- Discard the supernatant. Resuspend the pellet in 20 mL of Wash Buffer I and vortex thoroughly.
- Centrifuge at 15,000 x g for 20 minutes at 4°C.
- Discard the supernatant. Resuspend the pellet in 20 mL of Wash Buffer II and vortex thoroughly.
- Centrifuge at 15,000 x g for 20 minutes at 4°C.
- Discard the supernatant. The resulting pellet contains the purified inclusion bodies.

Solubilization of Inclusion Bodies

Materials:

Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 8 M Urea, 10 mM DTT

Procedure:

- Resuspend the inclusion body pellet in 10 mL of Solubilization Buffer.
- Stir gently at room temperature for 1 hour to ensure complete solubilization.
- Centrifuge at 20,000 x g for 30 minutes at room temperature to remove any remaining insoluble material.
- Carefully collect the supernatant containing the denatured recombinant leghemoglobin II.

On-column Refolding and IMAC Purification

This step utilizes the His-tag for both purification and refolding of the protein on an IMAC column.



Materials:

- IMAC Binding Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 8 M Urea, 10 mM Imidazole
- IMAC Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10 mM Imidazole
- IMAC Elution Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 250 mM Imidazole
- IMAC Column: Pre-packed Ni-NTA or other suitable IMAC resin

Procedure:

- Equilibrate the IMAC column with 5 column volumes (CV) of IMAC Binding Buffer.
- Load the solubilized protein solution onto the column at a low flow rate (e.g., 0.5 mL/min).
- Wash the column with 10 CV of IMAC Binding Buffer to remove non-specifically bound proteins.
- To initiate refolding, apply a linear gradient from 100% IMAC Binding Buffer to 100% IMAC Refolding Buffer over 20 CV. This gradual removal of urea allows the protein to refold while bound to the resin.
- Wash the column with 5 CV of IMAC Refolding Buffer.
- Elute the refolded His-tagged **leghemoglobin II** with 5 CV of IMAC Elution Buffer.
- Collect fractions and analyze by SDS-PAGE.

Anion-Exchange Chromatography (AEX)

This step further purifies the refolded **leghemoglobin II** based on its charge.

Materials:

- AEX Buffer A: 20 mM Tris-HCl (pH 8.0)
- AEX Buffer B: 20 mM Tris-HCl (pH 8.0), 1 M NaCl



• Anion-Exchange Column: Q Sepharose or similar strong anion-exchange resin

Procedure:

- Pool the fractions from the IMAC elution containing leghemoglobin II and buffer exchange into AEX Buffer A using a desalting column or dialysis.
- Equilibrate the anion-exchange column with 5 CV of AEX Buffer A.
- Load the buffer-exchanged sample onto the column.
- Wash the column with 5 CV of AEX Buffer A.
- Elute the bound leghemoglobin II with a linear gradient of 0-50% AEX Buffer B over 20 CV.
- Collect fractions and analyze by SDS-PAGE. The reddish color of leghemoglobin can be used for visual tracking.

Size-Exclusion Chromatography (SEC)

The final polishing step separates the monomeric, correctly folded **leghemoglobin II** from any remaining aggregates.

Materials:

- SEC Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl
- Size-Exclusion Column: Superdex 75 or similar resin with an appropriate separation range

Procedure:

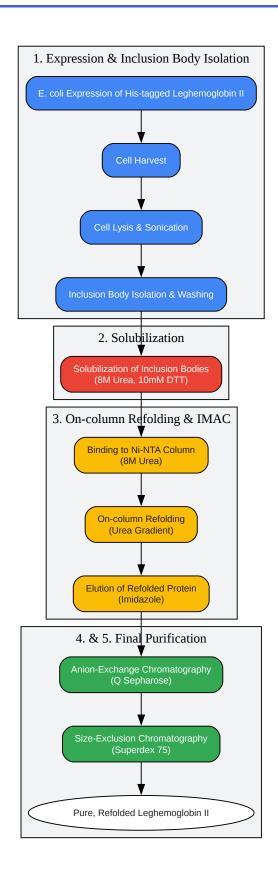
- Concentrate the pooled and buffer-exchanged fractions from the AEX step to a suitable volume (e.g., 1-2 mL).
- Equilibrate the size-exclusion column with 2 CV of SEC Buffer.
- Load the concentrated protein sample onto the column.
- Elute with SEC Buffer at a constant flow rate.



- Collect fractions corresponding to the expected molecular weight of monomeric **leghemoglobin II** (~16 kDa).
- Analyze the purity of the final product by SDS-PAGE and assess its concentration.

Visualizations





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Caption: Workflow for the refolding and purification of recombinant leghemoglobin II.







• To cite this document: BenchChem. [Application Notes and Protocols for Refolding and Purification of Recombinant Leghemoglobin II]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1167263#protocol-for-refolding-and-purification-of-recombinant-leghemoglobin-ii]

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